molecular formula C25H46BrNO2 B1664836 Amantanium bromide CAS No. 58158-77-3

Amantanium bromide

Cat. No. B1664836
CAS RN: 58158-77-3
M. Wt: 472.5 g/mol
InChI Key: VNNXWELFRNZUEA-UHFFFAOYSA-N
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Description

Amantanium bromide is a quaternary ammonium compound . It is used as an antiseptic/disinfectant for therapeutic function .


Molecular Structure Analysis

The IUPAC name for Amantanium bromide is N-(2-((((3R,5R,7R)-adamantane-1-carbonyl)oxy)ethyl)-N,N-dimethyldecan-1-aminium bromide . The molecular formula is C25H46BrNO2 .


Physical And Chemical Properties Analysis

Amantanium bromide is a solid at room temperature . It has a molecular weight of 472.54 and a molecular formula of C25H46BrNO2 .

Scientific Research Applications

Analytical Techniques

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Amantadine, a component of Amantanium bromide, is analyzed using LC-MS/MS. This method bypasses laborious sample preparation steps like protein precipitation, extraction, or derivatization, making it efficient for detecting amantadine in serum (Arndt et al., 2005).
  • High-Performance Liquid Chromatography (HPLC):

    • HPLC, coupled with micelle-mediated pre-column derivatization, is used for determining amantadine in urine. This method utilizes cationic micelles for efficient conversion of amantadine into its derivative, enhancing the detection sensitivity (van der Horst et al., 1990).

Chemical Research

  • Interactions with Fullerenes:

    • Amantadine's interaction with pristine and doped C60 fullerenes has been studied using density functional theory. These interactions suggest potential uses in sensor technology and drug delivery applications (Parlak & Alver, 2017).
  • Semisynthetic Cardenolide Analog Development:

    • A study explored the cytotoxic effects of a new semisynthetic cardenolide analog, AMANTADIG, containing amantadine, on leukemia and urological tumor cell lines. This highlights its potential in cancer therapy (Nolte et al., 2015).

Environmental Research

  • Haloacetic Acid Speciation in Water Treatment:

    • Research on the effect of bromide ion on haloacetic acid speciation, resulting from chlorination and chloramination of aquatic substances, is relevant to understanding the environmental behavior of bromides like Amantanium bromide (Cowman & Singer, 1996).
  • Methyl Bromide Alternative in Agriculture:

    • Studies have investigated alternatives to methyl bromide for weed management in agriculture, which could indirectly relate to the understanding of bromides in the environment (Bangarwa et al., 2012).

properties

IUPAC Name

2-(adamantane-1-carbonyloxy)ethyl-decyl-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46NO2.BrH/c1-4-5-6-7-8-9-10-11-12-26(2,3)13-14-28-24(27)25-18-21-15-22(19-25)17-23(16-21)20-25;/h21-23H,4-20H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKHGXKMGTVPPY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCOC(=O)C12CC3CC(C1)CC(C3)C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973729
Record name N,N-Dimethyl-N-{2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)oxy]ethyl}decan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amantanium bromide

CAS RN

58158-77-3
Record name Amantanium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058158773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-N-{2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)oxy]ethyl}decan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMANTANIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0435HZQ57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RC Allen - Annual Reports in Medicinal Chemistry, 1985 - Elsevier
… Amantanium bromide is a quaternary ammonium antibacterial/antifugal agent useful as a surgical antiseptic and for the topical therapy of mucous and cutaneous infections. It appears …
Number of citations: 4 www.sciencedirect.com
I Morton, IK Morton, JM Hall, J Hall - 1999 - books.google.com
… amantanium bromide [INN] is an ANTIBACTERIAL used as an ANTISEPTIC in dentifrices. amastatin is a natural tripeptide ANTIBIOTIC complex produced by Streptomyces spp., which …
Number of citations: 83 books.google.com
CR Ganellin, DJ Triggle - 1996 - books.google.com
This book provides the ultimate resource for medicinal and pharmaceutical chemists, presenting concise chemical, physical, and bibliographic data on drugs and pharmacological …
Number of citations: 76 books.google.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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